Structural Differentiation: 2-Methyl vs. 4-Methyl vs. 5-Methyl Pyridine Regioisomers
The target compound features a 2-methyl substituent ortho to the pyrrolidine attachment point on the pyridine ring. The closest commercially available analogs are the 4-methyl regioisomer (CAS 1352516-55-2) and the 5-methyl regioisomer (CAS 1352516-33-6) . The 2-methyl substitution introduces steric hindrance adjacent to the pyrrolidine-pyridine bond, which restricts rotational freedom of the pyrrolidine ring and alters the spatial orientation of the Boc group relative to the methylamino hydrogen-bond donor/acceptor. In CaSR modulator SAR studies, the position of the methyl group on the pyridine ring directly influences CYP2D6 inhibitory selectivity, a critical drug-drug interaction liability parameter [1]. Specific quantitative CYP2D6 inhibition data for the target compound has not been publicly disclosed, but the class-level inference is that regioisomeric substitution patterns produce meaningfully different selectivity profiles.
| Evidence Dimension | Pyridine ring methyl group position and CYP2D6 selectivity (class-level) |
|---|---|
| Target Compound Data | 2-methyl substitution pattern; quantitative CYP2D6 inhibition data not publicly available |
| Comparator Or Baseline | 4-methyl analog (CAS 1352516-55-2) and 5-methyl analog (CAS 1352516-33-6); quantitative CYP2D6 data not publicly available |
| Quantified Difference | Not quantifiable from public sources; regiochemistry is known to alter CYP2D6 selectivity in CaSR modulator class [1] |
| Conditions | CYP2D6 enzyme inhibition assay; CaSR agonist activity assays (class-level patent data) |
Why This Matters
For procurement decisions in SAR campaigns, selecting the correct regioisomer is essential because even a single methyl group positional shift can invalidate entire SAR datasets and lead to false structure-activity conclusions.
- [1] Astellas Pharma Inc. Pyrrolidine derivative or salt thereof. United States Patent Application US20090062366. March 5, 2009. View Source
